1-Acetyl-2,2,4-trimethyl-7-(morpholin-4-ylmethyl)-1,2,3,4-tetrahydroquinolin-6-ol
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Overview
Description
1-[6-HYDROXY-2,2,4-TRIMETHYL-7-(MORPHOLINOMETHYL)-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE is a complex organic compound with a unique structure that includes a quinoline core, a morpholine moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-HYDROXY-2,2,4-TRIMETHYL-7-(MORPHOLINOMETHYL)-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE typically involves multi-step organic synthesisCommon reagents used in the synthesis include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[6-HYDROXY-2,2,4-TRIMETHYL-7-(MORPHOLINOMETHYL)-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-[6-HYDROXY-2,2,4-TRIMETHYL-7-(MORPHOLINOMETHYL)-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases like Parkinson’s disease
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[6-HYDROXY-2,2,4-TRIMETHYL-7-(MORPHOLINOMETHYL)-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE involves its interaction with various molecular targets and pathways. For instance, it has been shown to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis in experimental models of Parkinson’s disease. The compound’s effects are mediated through pathways involving NADPH-generating enzymes, antioxidant genes, and factors like Nrf2 and Foxo1 .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Known for its neuroprotective properties and antioxidant activity.
4-(4-Hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)butan-2-one: Another compound with a similar structure but different functional groups and applications.
Uniqueness
1-[6-HYDROXY-2,2,4-TRIMETHYL-7-(MORPHOLINOMETHYL)-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE is unique due to its combination of a quinoline core with a morpholine moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H28N2O3 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-[6-hydroxy-2,2,4-trimethyl-7-(morpholin-4-ylmethyl)-3,4-dihydroquinolin-1-yl]ethanone |
InChI |
InChI=1S/C19H28N2O3/c1-13-11-19(3,4)21(14(2)22)17-9-15(18(23)10-16(13)17)12-20-5-7-24-8-6-20/h9-10,13,23H,5-8,11-12H2,1-4H3 |
InChI Key |
CLDZFILPNCZUKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C(=C2)CN3CCOCC3)O)C(=O)C)(C)C |
Origin of Product |
United States |
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